molecular formula C13H8O2S B5186722 2-(2-thienyl)-4H-chromen-4-one CAS No. 6297-63-8

2-(2-thienyl)-4H-chromen-4-one

Cat. No. B5186722
CAS RN: 6297-63-8
M. Wt: 228.27 g/mol
InChI Key: FPRZYWRWYPZUQP-UHFFFAOYSA-N
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Description

2-(2-thienyl)-4H-chromen-4-one, also known as Dicoumarol, is a chemical compound that belongs to the class of coumarins. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay in the 1920s. Dicoumarol has been widely used in scientific research as a tool to study blood clotting mechanisms and has shown potential in treating various diseases.

Scientific Research Applications

Synthesis Techniques

  • Redox Reactions : Sosnovskikh et al. (2003) detailed the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate, leading to the formation of 1,2-dihydrothieno[2,3-c]chromen-4-ones (Sosnovskikh et al., 2003).
  • Photochemical Synthesis : Jindal et al. (2014) developed a green route for synthesizing 5-hydroxy-4-methyl-6H-thieno[2,3-c]xanthen-6-ones by photoirradiation of 3-(prop-2-ynyloxy)-2-(thiophen-3-yl)-4H-chromen-4-ones (Jindal et al., 2014).

Biological and Medicinal Applications

  • Antitumor Activity : Yu et al. (2017) synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives and evaluated their antitumor activity, finding moderate to good efficacy against various cancer cell lines (Yu et al., 2017).
  • Biological Compatibility and Fluorescence : Yang et al. (2019) utilized chromene, a structurally similar compound, in fluorescent probes due to its good biological compatibility, highlighting its potential in bioimaging and molecular biology studies (Yang et al., 2019).

Chemical Properties and Applications

  • Spectroscopic Applications : The study by Agnihotri et al. (1998) showed that 3-Hydroxy-2-(2-thienyl)-4H-chromen-4-one can be used as a reagent for the spectrophotometric determination of vanadium(V), demonstrating its utility in analytical chemistry (Agnihotri et al., 1998).
  • Optical Properties : Ulyankin et al. (2021) focused on the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and explored their optical properties, suggesting their use as covert marking pigments (Ulyankin et al., 2021).

properties

IUPAC Name

2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRZYWRWYPZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978834
Record name 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)chromone

CAS RN

6297-63-8
Record name 2-(2-Thienyl)chromone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Thiophen-2-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-(2-thienyl)-4H-chromen-4-one

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